3-Chloro-6-(cyclopentyloxy)pyridazine
Description
Contextualization of Pyridazine (B1198779) Core Structures in Organic Synthesis and Chemical Biology
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in chemical research. nih.gov This arrangement of nitrogen atoms makes the pyridazine system electron-deficient, influencing its reactivity and intermolecular interactions. Pyridazine derivatives are recognized for a wide spectrum of biological activities, and the core structure is found in several pharmaceuticals, including agents with antitumor and anti-inflammatory properties. nih.govchemicalbook.com In organic synthesis, the pyridazine framework serves as a versatile building block for the construction of more complex molecular architectures. sigmaaldrich.com Its planar nature can facilitate π-π stacking interactions, which are crucial for molecular recognition processes in biological systems. researchgate.net
Significance of Halogenated Pyridazine Derivatives in Academic Research
The introduction of a halogen atom, such as chlorine, onto the pyridazine ring significantly modifies the molecule's electronic properties and reactivity. Halogenated heterocycles are pivotal intermediates in organic synthesis, primarily because the halogen atom can serve as a leaving group in nucleophilic substitution reactions. mdpi.com This allows for the straightforward introduction of various functional groups onto the pyridazine core, enabling the creation of diverse molecular libraries for drug discovery and other applications. The presence of a chlorine atom can also enhance the biological activity of the parent molecule and improve its pharmacokinetic profile. mdpi.com For instance, derivatives of 3-chloro-6-hydrazinylpyridazine have been studied for their structural and potential biological properties. nih.gov
Overview of Ether Linkages in Heterocyclic Systems and Their Research Relevance
Ether linkages are fundamental functional groups in organic chemistry and are integral to the structure of countless natural products and synthetic compounds, including pharmaceuticals. When appended to a heterocyclic system, an ether group, such as the cyclopentyloxy group in the title compound, can influence properties like solubility, lipophilicity, and metabolic stability. These factors are critical in the design of bioactive molecules. Ethers can participate in hydrogen bonding as acceptors, which can be vital for binding to biological targets. Furthermore, the cyclic nature of the cyclopentyl group introduces a specific conformational rigidity that can be advantageous in designing molecules with high target specificity.
Rationale for Comprehensive Investigation of 3-Chloro-6-(cyclopentyloxy)pyridazine
The comprehensive investigation of this compound is warranted by the convergence of the aforementioned structural features. The compound possesses:
A pyridazine core , a known pharmacophore with diverse biological potential.
A chloro substituent , which acts as a handle for further synthetic transformations, allowing for the facile diversification of the pyridazine scaffold.
A cyclopentyloxy group , an ether linkage that can modulate the molecule's physical and pharmacological properties.
This trifecta of functional groups makes this compound a highly versatile intermediate for the synthesis of new chemical entities. Its structure is a template that can be systematically modified to explore structure-activity relationships in medicinal chemistry programs or to develop new functional materials. While specific research focusing solely on this molecule is not widely documented in publicly available literature, its synthesis is readily conceivable. A plausible and common synthetic route would involve the nucleophilic substitution of one chlorine atom from the readily available starting material, 3,6-dichloropyridazine (B152260), with cyclopentanol (B49286) in the presence of a base.
The table below presents data for related pyridazine derivatives to provide context for the expected properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3-Chloro-6-hydrazinylpyridazine | C₄H₅ClN₄ | 144.56 | 137-141 | |
| 3-Chloro-6-cyclohexylpyridazine | C₁₀H₁₃ClN₂ | 196.68 | Not available | |
| 3-Chloro-6-morpholinopyridazine | C₈H₁₀ClN₃O | 200.64 | Not available | chemicalbook.com |
| 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine | C₇H₉ClN₄ | 184.63 | Not available | researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-chloro-6-cyclopentyloxypyridazine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-5-6-9(12-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
ZPHXHUDVKVUYQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 6 Cyclopentyloxy Pyridazine and Analogues
Strategies for Pyridazine (B1198779) Ring Formation and Functionalization
The construction and subsequent modification of the pyridazine ring are fundamental aspects of synthesizing its derivatives. A variety of classical and modern synthetic techniques are employed to build the heterocyclic core and introduce functional groups.
Cyclization Reactions in Pyridazine Synthesis
The formation of the pyridazine ring is most commonly achieved through the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. researchgate.net This foundational approach remains a cornerstone of pyridazine synthesis. However, numerous advanced cyclization strategies have been developed to provide access to a wider range of substituted pyridazines under mild conditions.
Recent methodologies include:
Inverse-electron-demand Diels-Alder reactions : A Lewis acid-mediated reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers yields functionalized pyridazines with high regioselectivity. organic-chemistry.org
[4+2] Annulation : The reaction of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by TBAI/K₂S₂O₈, provides a route to trisubstituted pyridazines with good functional group tolerance. organic-chemistry.org
Copper-catalyzed cyclizations : Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can produce 1,6-dihydropyridazines or pyridazines, depending on the choice of solvent. organic-chemistry.org Using acetonitrile (B52724) yields the dihydropyridazine, which can be subsequently oxidized, while using acetic acid directly affords the aromatic pyridazine. organic-chemistry.org
These methods represent a significant advancement, offering alternatives to traditional condensation reactions and enabling the synthesis of complex pyridazine cores.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura) for Pyridazine Derivatization
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the pyridazine nucleus, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.net These reactions typically involve the coupling of a halogenated pyridazine with a suitable partner.
Key palladium-catalyzed reactions employed for pyridazine derivatization include:
Suzuki-Miyaura Coupling : This reaction couples a halopyridazine with an organoboron reagent (boronic acid or ester) and is widely used for creating C-C bonds. thieme-connect.comacs.org For instance, 3-chloro-6-methoxypyridazine (B157567) can be coupled with phenylboronic acid using a palladium catalyst to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com
Stille Coupling : This involves the reaction of a halopyridazine with an organostannane reagent. thieme-connect.com It has been used to prepare 5-alkenylpyridazinones from the corresponding 5-bromo derivatives. thieme-connect.com
Sonogashira Coupling : This method is used to introduce alkyne moieties onto the pyridazine ring by coupling a halopyridazine with a terminal alkyne, often using a copper co-catalyst. researchgate.netthieme-connect.com
Heck Reaction : This reaction forms C-C bonds by coupling a halopyridazine with an alkene. researchgate.netthieme-connect.com
These cross-coupling reactions are valued for their mild reaction conditions, broad functional group tolerance, and the ability to introduce molecular diversity into the pyridazine scaffold. thieme-connect.com
Nucleophilic Aromatic Substitution (SNAr) Routes on Halogenated Pyridazines
The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups and bearing a good leaving group like a halogen. wikipedia.orgchemistrysteps.com This reaction is a primary method for introducing heteroatom nucleophiles.
The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The leaving group is then expelled, restoring the aromaticity of the ring. The reactivity of halopyridazines in SNAr reactions is enhanced by the presence of the ring nitrogen atoms, which help to stabilize the negative charge of the intermediate. wikipedia.orgyoutube.com
This pathway is particularly useful for synthesizing alkoxy, amino, and thioether derivatives from chloropyridazines. For instance, the reaction of a chloropyridazine with an alcohol under basic conditions is a common method for producing alkoxypyridazines. researchgate.netmdpi.com The relative reactivity of different positions on the pyridazine ring can often be exploited to achieve regioselective substitutions, particularly in di- or poly-halogenated pyridazines. mdpi.com
Synthesis of 3-Chloro-6-(cyclopentyloxy)pyridazine
The synthesis of the target compound, this compound, is a multi-step process that relies on the principles of pyridazine formation and functionalization discussed above. A common synthetic route begins with the construction of a di-functionalized pyridazine precursor, followed by sequential substitutions.
Precursor Synthesis and Halogenation Reactions
A key intermediate for the synthesis of this compound is 3,6-dichloropyridazine (B152260). The synthesis of this precursor typically starts from maleic anhydride (B1165640).
Step 1: Synthesis of 3,6-dihydroxypyridazine Maleic anhydride is reacted with hydrazine hydrate, often in the presence of an acid, to induce cyclization and form 3,6-dihydroxypyridazine (which exists in tautomeric equilibrium with pyridazine-3,6-dione). google.com The reaction involves the formation of a hydrazide intermediate followed by intramolecular condensation.
Step 2: Halogenation to 3,6-dichloropyridazine The resulting 3,6-dihydroxypyridazine is then chlorinated to yield 3,6-dichloropyridazine. google.com This transformation is a crucial halogenation step. A common and effective chlorinating agent for this purpose is phosphorus oxychloride (POCl₃). google.comresearchgate.netchemicalbook.com The reaction involves heating the pyridazinedione with POCl₃, sometimes in the presence of a catalyst like a disubstituted formamide (B127407) (Vilsmeier-Haack conditions). google.com
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
|---|---|---|---|---|
| 1 | Maleic anhydride | Hydrazine hydrate, HCl, reflux | 3,6-dihydroxypyridazine | ~91% google.com |
| 2 | 3,6-dihydroxypyridazine | POCl₃ or PCl₅, heat | 3,6-dichloropyridazine | Variable |
Etherification Strategies for Cyclopentyloxy Introduction
With the 3,6-dichloropyridazine precursor in hand, the final step is the regioselective introduction of the cyclopentyloxy group. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms is displaced by a cyclopentoxide nucleophile.
The reaction typically involves treating 3,6-dichloropyridazine with cyclopentanol (B49286) in the presence of a strong base. The base deprotonates the cyclopentanol to form the more nucleophilic cyclopentoxide anion, which then attacks the pyridazine ring.
Common conditions for this etherification include:
Base : Sodium hydride (NaH) is frequently used to deprotonate the alcohol. Other bases like potassium tert-butoxide can also be employed.
Solvent : Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are suitable for this reaction.
The reaction is generally regioselective, with the substitution occurring at one of the two equivalent chlorine atoms to yield the monosubstituted product, this compound. Controlling the stoichiometry (using approximately one equivalent of the nucleophile) is key to minimizing the formation of the disubstituted diether byproduct.
| Reactant | Nucleophile Source | Base/Solvent | Product |
|---|---|---|---|
| 3,6-dichloropyridazine | Cyclopentanol | NaH / THF or DMF | This compound |
This final etherification step completes the synthesis of the target compound, leveraging the inherent reactivity of the halogenated pyridazine precursor towards nucleophilic attack. researchgate.net
Optimization of Reaction Conditions and Yields
The synthesis of this compound typically proceeds via the nucleophilic substitution of a chlorine atom on a dichloropyridazine precursor with cyclopentanol. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters that are systematically varied include the choice of base, solvent, temperature, and reaction time.
The reaction generally involves the deprotonation of cyclopentanol by a suitable base to form the more nucleophilic cyclopentoxide anion, which then attacks the electron-deficient pyridazine ring. Common bases utilized for this transformation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K₂CO₃). The choice of base can significantly impact the reaction rate and yield. Stronger bases like NaH can lead to faster reactions but may require anhydrous conditions to prevent decomposition.
The solvent system plays a pivotal role in solvating the reactants and influencing the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane are frequently employed. The temperature is another critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired side products through competing reactions. Therefore, a careful balance must be established.
A hypothetical study on the optimization of these conditions is presented in the table below, based on the reaction of 3,6-dichloropyridazine with cyclopentanol.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 25 | 12 | 65 |
| 2 | NaH | THF | 65 | 4 | 82 |
| 3 | K₂CO₃ | DMF | 80 | 8 | 75 |
| 4 | t-BuOK | Dioxane | 50 | 6 | 78 |
| 5 | NaH | DMF | 65 | 3 | 88 |
The data suggests that using sodium hydride as the base in DMF at 65°C provides the optimal yield in the shortest reaction time. Further optimization could involve varying the stoichiometry of the reactants and the concentration.
Synthesis of Structurally Related Pyridazine Analogues
The pyridazine core is a versatile scaffold for the development of new compounds with diverse applications. liberty.edunih.gov The synthesis of various alkoxy and halo-substituted pyridazine derivatives often starts from commercially available precursors like 3,6-dichloropyridazine. The chlorine atoms on this precursor can be selectively substituted by nucleophiles, allowing for the introduction of a wide range of functional groups.
For instance, reacting 3,6-dichloropyridazine with different alcohols (alkoxides) under basic conditions can yield a library of 3-chloro-6-alkoxypyridazine derivatives. By controlling the stoichiometry and reaction conditions, it is also possible to achieve disubstitution, leading to 3,6-dialkoxypyridazines. Similarly, other halogens like bromine or iodine can be introduced using specific halogenating agents or through functional group transformations.
Modern synthetic methods, such as the inverse electron demand Diels-Alder reaction between s-tetrazines and silyl enol ethers, provide regiocontrolled access to functionalized pyridazines, including bromo-substituted variants. organic-chemistry.org Copper-catalyzed cyclization reactions of β,γ-unsaturated hydrazones also offer an efficient route to the pyridazine core, which can be further functionalized. organic-chemistry.org These advanced methodologies expand the accessible chemical space of pyridazine analogues.
| Derivative Name | Starting Material | Key Reagent | General Method | Reference |
|---|---|---|---|---|
| 3-Chloro-6-methoxypyridazine | 3,6-Dichloropyridazine | Sodium methoxide | Nucleophilic Substitution | nih.gov |
| 3-Bromo-6-phenylpyridazine | 3-Bromo-6-chloro-pyridazine | Phenylboronic acid | Suzuki Coupling | organic-chemistry.org |
| 3,6-Diethoxypyridazine | 3,6-Dichloropyridazine | Sodium ethoxide | Nucleophilic Substitution | mdpi.com |
| 3-Chloro-4-(hydrazinyl)-6-phenylpyridazine | 4-Amino-3-chloro-6-phenylpyridazine | Hydrazine hydrate | Nucleophilic Substitution | nih.gov |
The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry. The stereoselective synthesis of chiral cyclopentyloxy analogues of this compound would involve the use of an enantiomerically pure cyclopentanol derivative. The key challenge lies in the preparation of the chiral alcohol itself.
Methods for obtaining enantiopure cyclopentanol include the asymmetric reduction of cyclopentanone (B42830) using chiral catalysts or enzymes, or the resolution of racemic cyclopentanol through classical methods or kinetic resolution. Once the chiral cyclopentanol is obtained, it can be reacted with 3,6-dichloropyridazine under the optimized conditions described previously. Since the substitution reaction at the pyridazine ring does not typically affect the stereocenter on the cyclopentyl ring, the chirality is transferred to the final product.
While specific examples for the stereoselective synthesis of chiral cyclopentyloxy pyridazines are not extensively documented in the literature, the principles of asymmetric synthesis can be applied. elsevierpure.com Molecular modeling and dynamics simulations can be employed to understand the conformational preferences of intermediates, which can be crucial in designing highly stereoselective synthetic routes. elsevierpure.com
A potential synthetic approach could involve:
Asymmetric Synthesis of Cyclopentanol: Utilizing a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to reduce cyclopentanone to either (R)- or (S)-cyclopentanol with high enantiomeric excess.
Nucleophilic Substitution: Reacting the enantiopure cyclopentanol with 3,6-dichloropyridazine in the presence of a base like sodium hydride to yield the corresponding chiral 3-chloro-6-((R)-cyclopentyloxy)pyridazine or 3-chloro-6-((S)-cyclopentyloxy)pyridazine.
This strategy ensures the final product is obtained as a single enantiomer, which is essential for studying its specific interactions with biological targets.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, economically feasible, and produce high yields. rasayanjournal.co.in The synthesis of pyridazine derivatives can be made more sustainable through various green chemistry approaches.
One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions offer significant advantages, including cleaner reactions, higher product yields, and simpler work-up procedures. rasayanjournal.co.in Microwave-assisted synthesis is a powerful technique that often allows for solvent-free conditions or the use of more environmentally friendly solvents like water or ethanol. rasayanjournal.co.inresearchgate.net This method can dramatically shorten reaction times and improve yields in the synthesis of heterocyclic compounds like pyridazines. rasayanjournal.co.inresearchgate.net
Catalytic methods are also central to green chemistry as they can increase reaction efficiency and reduce waste. For the synthesis of the pyridazine core, various metal catalysts, including palladium, copper, and ruthenium, have been used to facilitate cyclization and cross-coupling reactions. liberty.eduorganic-chemistry.org For the specific etherification step in the synthesis of this compound, a phase-transfer catalyst could be employed to facilitate the reaction between the aqueous and organic phases, potentially avoiding the need for anhydrous and hazardous organic solvents.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com An ideal reaction would have 100% atom economy, where all atoms from the reactants are incorporated into the final product. primescholars.com
The traditional synthesis of this compound from 3,6-dichloropyridazine and cyclopentanol can be analyzed for its atom economy:
C₄H₂Cl₂N₂ + C₅H₁₀O → C₉H₁₁ClN₂O + HCl (3,6-dichloropyridazine) + (cyclopentanol) → (this compound) + (Hydrogen chloride)
The molecular weight of the desired product is 210.67 g/mol , and the sum of the molecular weights of the reactants is 148.98 g/mol + 86.13 g/mol = 235.11 g/mol . The theoretical atom economy is calculated as:
% Atom Economy = (MW of desired product / Σ MW of reactants) x 100 = (210.67 / 235.11) x 100 ≈ 89.6%
While this is a relatively high atom economy, the reaction still produces a stoichiometric amount of waste (HCl, which is neutralized by the base, forming a salt). To improve sustainability, synthetic routes with higher atom economy are desirable. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently more atom-economical. researchgate.net Cycloaddition reactions, such as the [4+2] cycloaddition of tetrazines with alkynes, are also highly atom-economical as they form the pyridazine ring with the loss of only a small, stable molecule like N₂. rsc.org Exploring such routes could lead to more sustainable methods for producing pyridazine derivatives.
Chemical Reactivity and Transformation of 3 Chloro 6 Cyclopentyloxy Pyridazine
Reactivity of the Pyridazine (B1198779) Core
The pyridazine ring, containing two adjacent nitrogen atoms, is inherently electron-deficient. This electronic nature significantly influences its reactivity, particularly in substitution reactions.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org However, the electron-deficient character of the pyridazine ring deactivates it towards electrophilic attack. The two nitrogen atoms withdraw electron density from the ring carbons, making them less nucleophilic and thus less susceptible to reaction with electrophiles. youtube.com
Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the nitrogen atoms of the pyridazine ring can be protonated. This protonation further increases the electron deficiency of the ring, making substitution even more difficult. wikipedia.org Consequently, there is a scarcity of literature reports on successful electrophilic aromatic substitution reactions directly on the 3-chloro-6-(cyclopentyloxy)pyridazine core under standard conditions. Achieving such substitutions would likely require highly activating substituents on the ring or specialized, forceful reaction conditions, which are not commonly documented for this specific compound.
Nucleophilic Aromatic Substitution Reactions on the Pyridazine Ring
In contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is activated for nucleophilic aromatic substitution (SNAr). While the most common SNAr reaction for this molecule involves the displacement of the chlorine atom (discussed in section 3.2), it is theoretically possible for nucleophiles to attack the carbon atoms of the pyridazine ring itself, displacing a hydride ion.
Such reactions, like the Chichibabin reaction, typically require very strong nucleophiles (e.g., amide ions) and often proceed at the positions ortho or para to the ring nitrogens, which are the most electron-poor sites. youtube.com For this compound, these would be the C-4 and C-5 positions. However, these reactions are less common than the substitution of a good leaving group like a halogen. The displacement of the chlorine atom at the C-3 position is a much more favorable and widely utilized reaction pathway. researchgate.net
Transformations Involving the Chlorine Moiety
The chlorine atom at the 3-position is the primary site of reactivity for this compound, serving as a versatile handle for introducing a wide array of functional groups through various synthetic methodologies.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom on the pyridazine ring is an excellent substrate for these transformations. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition step in the catalytic cycle. nih.gov
Heck Reaction: The Heck reaction couples aryl halides with alkenes. organic-chemistry.org this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield 3-alkenyl-6-(cyclopentyloxy)pyridazines.
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to chloro-pyridazine systems to synthesize various alkynyl-pyridazine derivatives. The coupling of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to 3-alkynyl-6-(cyclopentyloxy)pyridazines. rsc.orgresearchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is another key transformation. nih.govresearchgate.net This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridazine ring by reacting this compound with the corresponding boronic acid or ester.
The table below summarizes representative conditions for these cross-coupling reactions as applied to analogous chloro-pyridazine systems.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 3-Alkenyl-6-(cyclopentyloxy)pyridazine |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF/DMF | 3-Alkynyl-6-(cyclopentyloxy)pyridazine |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 3-Aryl-6-(cyclopentyloxy)pyridazine |
Halogen-Metal Exchange and Subsequent Derivatizations
Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped for a metal, typically lithium or magnesium. wikipedia.org This transformation converts the relatively unreactive carbon-chlorine bond into a highly nucleophilic carbon-metal bond. tcnj.edursc.org
Treating this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a halogen-metal exchange to form the corresponding 3-lithio-6-(cyclopentyloxy)pyridazine. This highly reactive organolithium intermediate can then be trapped with a variety of electrophiles to introduce diverse functionalities.
The table below illustrates the potential derivatizations following a halogen-metal exchange.
| Step 1: Exchange Reagent | Step 2: Electrophile | Reagent for Electrophile | Resulting Functional Group at C-3 |
| n-Butyllithium | Protonation | H₂O | Hydrogen (Reductive Dehalogenation) |
| n-Butyllithium | Carboxylation | CO₂ | Carboxylic Acid |
| n-Butyllithium | Aldehyde/Ketone Addition | RCHO / RCOR' | Hydroxyalkyl / Hydroxy-dialkyl-methyl |
| n-Butyllithium | Alkylation | R-I | Alkyl |
This two-step sequence provides a powerful method for creating derivatives that are not easily accessible through other means, such as direct substitution. tcnj.edu
Reductive Dehalogenation Strategies
Reductive dehalogenation is the process of replacing the chlorine atom with a hydrogen atom. This can be a crucial step in a multi-step synthesis where the chlorine atom was initially used to direct other reactions or as a protecting group.
Several methods can achieve this transformation:
Catalytic Hydrogenation: A common method involves reaction with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the HCl byproduct.
Hydride Reagents: While powerful hydride reagents can sometimes lead to side reactions on the pyridazine ring, milder conditions can be effective.
Via Halogen-Metal Exchange: As mentioned previously, quenching the organolithium intermediate formed from halogen-metal exchange with a proton source like water is an effective method for dehalogenation. tcnj.edu
Reactions of the Cyclopentyloxy Substituent
The cyclopentyloxy group, an ether linkage to the pyridazine ring, offers avenues for chemical modification through cleavage of the ether bond or functionalization of the cyclopentyl ring itself.
The ether linkage in this compound, while generally stable, can be cleaved under specific and typically harsh reaction conditions. The most common method for the cleavage of alkyl aryl ethers involves the use of strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (a neutral alcohol). Subsequently, a nucleophilic substitution reaction occurs.
The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the nature of the alkyl group. In the case of the cyclopentyloxy group, which is a secondary alkyl ether, the reaction can potentially follow either pathway. However, the S(_N)2 mechanism is generally more likely for secondary alkyl groups unless steric hindrance is significant or a stable carbocation can be formed.
Reaction with Strong Acids:
S(_N)2 Pathway: The halide ion (Br or I) would attack the carbon atom of the cyclopentyl ring attached to the ether oxygen, leading to the formation of 3-chloro-6-hydroxypyridazine and cyclopentyl halide.
S(_N)1 Pathway: Protonation of the ether oxygen followed by the departure of 3-chloro-6-hydroxypyridazine would form a secondary cyclopentyl carbocation. This carbocation would then be attacked by the halide ion. This pathway is generally less favored for secondary systems compared to tertiary ones.
| Reagent | Potential Products | Reaction Conditions |
|---|---|---|
| HBr (concentrated) | 3-Chloro-6-hydroxypyridazine and Cyclopentyl bromide | Reflux |
| HI (concentrated) | 3-Chloro-6-hydroxypyridazine and Cyclopentyl iodide | Reflux |
| BBr3 | 3-Chloro-6-hydroxypyridazine and Cyclopentyl bromide | Inert solvent (e.g., CH2Cl2), low temperature |
Direct functionalization of the cyclopentyl ring while it is attached to the pyridazine core presents a significant synthetic challenge due to the general inertness of C-H bonds in alkanes. However, modern synthetic methodologies, particularly those involving transition-metal catalysis, could potentially enable such transformations.
Palladium-catalyzed C-H activation is a powerful tool for the functionalization of unactivated C(sp³) centers. While no specific examples involving this compound have been reported, analogous reactions on other cycloalkane systems suggest potential pathways. These reactions often require a directing group to position the metal catalyst in proximity to the C-H bond to be functionalized. In this molecule, the pyridazine nitrogen atoms or the ether oxygen could potentially serve as directing groups, although this is speculative.
Potential functionalization reactions could include:
Oxidation: Introduction of a hydroxyl or carbonyl group on the cyclopentyl ring.
Halogenation: Selective introduction of a halogen atom.
Arylation or Alkenylation: Formation of a new carbon-carbon bond through cross-coupling reactions.
These transformations would likely require specific catalysts and reaction conditions tailored to overcome the high activation energy of C-H bond cleavage.
Multi-Component Reactions and Combinatorial Chemistry Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a time- and resource-efficient manner. The this compound scaffold is a valuable building block for MCRs and combinatorial chemistry due to the reactivity of the chloro substituent.
The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (S(_N)Ar), allowing for the introduction of a wide range of functional groups. This reactivity can be exploited in MCRs to rapidly generate libraries of diverse pyridazine derivatives.
For instance, a three-component reaction could involve this compound, a nucleophile (e.g., an amine or thiol), and a third component that reacts with the newly introduced functional group. While specific MCRs involving this exact molecule are not documented in the literature, the principle is well-established for other chloropyridazines.
Hypothetical MCR Scheme:
A hypothetical MCR could involve the reaction of this compound with an amino-alcohol and an aldehyde. The amine would first displace the chloride, and then the alcohol moiety could undergo a subsequent cyclization reaction with the aldehyde.
Combinatorial chemistry efforts would leverage the S(_N)Ar reaction at the 3-position. By reacting this compound with a diverse set of nucleophiles (amines, thiols, alcohols, etc.) in a parallel synthesis format, a large library of compounds with varying substituents at the 3-position can be generated.
Chemo- and Regioselectivity in Derivatization Reactions of this compound
When a molecule contains multiple reactive sites, the selectivity of a chemical reaction for one site over another (chemoselectivity) and the specific position of attack (regioselectivity) are crucial considerations. In this compound, the main reactive sites are the chloro-substituted carbon (C3), the cyclopentyloxy-substituted carbon (C6), and the C-H bonds on the pyridazine ring.
Nucleophilic Aromatic Substitution (S(_N)Ar):
The primary reaction of this compound is the nucleophilic substitution of the chlorine atom at the 3-position. The pyridazine ring is electron-deficient, which facilitates S(_N)Ar reactions. The chlorine atom is a good leaving group, making the C3 position highly susceptible to attack by nucleophiles. The cyclopentyloxy group at the 6-position is a much poorer leaving group, ensuring high chemoselectivity for substitution at C3.
Metalation and Subsequent Functionalization:
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this case, the cyclopentyloxy group can act as a directing group for metalation of the pyridazine ring. Studies on the closely related 3-chloro-6-methoxypyridazine (B157567) have shown that deprotonation with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) occurs selectively at the C5 position. This is due to the coordinating effect of the alkoxy group, which directs the base to the adjacent C-H bond. The resulting lithiated species can then be trapped with various electrophiles to introduce a new substituent at the C5 position with high regioselectivity. It is highly probable that the cyclopentyloxy group would exert a similar directing effect.
| Reaction Type | Reagents | Predicted Major Product | Selectivity |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | R-NH2, R-SH, R-OH | Substitution at C3 | High Chemoselectivity |
| Directed ortho-Metalation | 1. LiTMP 2. Electrophile (E+) | Functionalization at C5 | High Regioselectivity |
Structure Activity Relationship Sar Studies and Biological Interactions of 3 Chloro 6 Cyclopentyloxy Pyridazine Derivatives
Design Principles for Pyridazine-Based Bioactive Molecules
The design of bioactive molecules centered on the pyridazine (B1198779) heterocycle leverages its distinct electronic and structural characteristics. The pyridazine ring is characterized by its weak basicity, a high dipole moment, and a robust, dual hydrogen-bonding capacity, which are significant in drug-target interactions. nih.gov These properties make it an advantageous substitute for a phenyl ring, as it is less lipophilic and can improve aqueous solubility. nih.govblumberginstitute.org
Key design principles for pyridazine-based molecules include:
Bioisosteric Replacement: The pyridazine nucleus is often used as a bioisostere for other aromatic rings, like phenyl or pyridine, to modulate properties such as lipophilicity, metabolic stability, and receptor affinity. nih.gov
Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, which can be crucial for anchoring a molecule within the active site of a target protein. This dual H-bonding potential is a key feature in molecular recognition. nih.gov
Modulation of Physicochemical Properties: The inherent polarity of the pyridazine ring can help reduce a molecule's interaction with off-target proteins like the hERG potassium channel, a common cause of cardiotoxicity. nih.gov Appending a pyridazine heterocycle to a molecule has been shown to improve the hERG inhibitory profile, an effect attributed to the reduction in the calculated log P (cLog P) values. nih.gov
Scaffold for Functionalization: The pyridazine ring provides distinct vectors for attaching various functional groups, allowing for the fine-tuning of a compound's pharmacological profile. The properties of these substituents can, in turn, be modulated by the electronic nature of the heterocycle. blumberginstitute.org
In Vitro Biological Activity Profiling
Derivatives of the pyridazine scaffold have been investigated as inhibitors of various enzymes, with notable activity against fungal glucan synthase and phosphodiesterase 4 (PDE4).
Glucan Synthase Inhibition: A novel series of pyridazinone analogs were developed as potent inhibitors of β-1,3-glucan synthase, a critical enzyme for fungal cell wall synthesis. nih.gov Structure-activity relationship studies of a lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, led to the optimization of the sulfonamide moiety. This optimization resulted in compounds with significantly improved systemic exposure while maintaining potent antifungal activity against clinically relevant fungal strains such as Candida glabrata and Candida albicans. nih.gov Further detailed SAR studies on this pyridazine-based series led to the discovery of compounds with optimized pharmacokinetic profiles. nih.gov
Phosphodiesterase 4 (PDE4) Inhibition: The pyridazine and pyridazinone cores are also prominent in the design of PDE4 inhibitors. researchgate.netsamipubco.com PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases. nih.gov SAR analyses of the selective PDE4 inhibitor rolipram (B1679513) have highlighted the critical role of a lipophilic cyclopentyloxy group for potent inhibition. researchgate.net This finding is directly relevant to the 3-chloro-6-(cyclopentyloxy)pyridazine scaffold, suggesting that the cyclopentyloxy moiety is a key pharmacophoric requirement for high-affinity binding to the PDE4 active site. researchgate.net Studies on pyridazinone derivatives have led to the identification of compounds with promising activity and selectivity towards the PDE4B isoenzyme. nih.gov
While specific receptor binding data for this compound derivatives are not extensively detailed in the available literature, the broader class of pyridazine-containing compounds has been shown to interact with various receptors.
For instance, a series of 7-amino-pyrazolo-[3,4-d]pyridazine derivatives were synthesized and evaluated for their affinity towards adenosine (B11128) receptors (ARs). nih.gov Through functional cAMP accumulation assays and fluorescent ligand displacement binding studies, a lead compound was identified as a high-affinity antagonist for the A1 and A3 receptor subtypes. nih.gov Molecular docking studies provided insights into the binding modes of these compounds within the orthosteric binding site of the receptors. nih.gov
Numerous studies have demonstrated the antifungal activity of pyridazine and pyridazinone derivatives in cellular assays against a range of pathogenic fungi. These compounds have shown efficacy against both human and plant pathogens.
For example, a series of diarylurea derivatives based on a pyridazinone scaffold were tested for their antifungal activity. One compound, featuring a 3-chloro substitution, exhibited significant activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov Other derivatives showed varying levels of activity against C. albicans. nih.govnih.govbiomedpharmajournal.org
In another study, synthesized 5-chloro-6-phenylpyridazin-3(2H)-one derivatives displayed good antifungal activities against plant pathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica, when tested at a concentration of 50 μg/mL. doaj.org Imidazo[1,2-b]pyridazine derivatives have also been shown to possess excellent and broad-spectrum antifungal activities against several phytopathogenic fungi. researchgate.netnih.gov
The table below summarizes the antifungal activity of selected pyridazinone derivatives from a representative study.
| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL |
|---|---|---|
| Compound 3d | G. zeae | 45.1 |
| Compound 3d | F. oxysporum | 38.2 |
| Compound 3d | C. mandshurica | 43.5 |
| Compound 3e | G. zeae | 43.8 |
| Compound 3e | F. oxysporum | 53.2 |
| Compound 3e | C. mandshurica | 40.6 |
| Compound 3h | G. zeae | 50.3 |
| Compound 3h | F. oxysporum | 50.9 |
| Compound 3h | C. mandshurica | 47.8 |
| Compound 7b | G. zeae | 57.9 |
| Compound 7c | G. zeae | 60.5 |
| Compound 7c | F. oxysporum | 43.1 |
In Vivo Preclinical Studies (Non-Human)
The in vitro promise of pyridazine-based antifungal agents has been translated into in vivo efficacy in preclinical animal models. The mouse model is a standard for assessing the activity of new antifungal drugs against systemic candidiasis. nih.gov
In the optimization of the pyridazinone series of glucan synthase inhibitors, a key compound demonstrated in vivo potency when administered intraperitoneally (ip) in a lethal fungal infection model in mice. nih.gov This finding was a crucial step in validating the therapeutic potential of this chemical class, showing that the in vitro enzyme inhibition and cellular activity could be translated into a meaningful therapeutic effect in a whole-animal system. nih.gov
Furthermore, a pyridazine derivative developed as a STING agonist showed significant tumor regression after systemic administration in a B16.F10 tumor-bearing mouse model, surpassing the efficacy of a reference compound. nih.gov While not an infectious disease model, this study highlights the excellent pharmacokinetic profile and in vivo efficacy that can be achieved with pyridazine derivatives. Studies on other fungal pathogens, such as Candida auris, have utilized neutropenic murine bloodstream infection models to evaluate the efficacy of antifungal agents, providing a framework for testing novel pyridazine compounds. mdpi.com
Pharmacodynamic Investigations in Animal Models
The in vivo effects of derivatives related to this compound have been evaluated in various animal models to understand their pharmacodynamic properties, particularly in the fields of oncology and neurology. These studies are crucial for establishing the potential therapeutic efficacy and mechanism of action in a physiological context.
In oncology, novel 3,6-disubstituted pyridazine derivatives have been investigated for their anticancer activity. nih.govacs.orgacs.org For instance, the in vivo efficacy of compound 9e, a derivative from this class, was assessed in an Ehrlich ascites carcinoma solid tumor animal model. nih.govacs.org The study reported a significant reduction in the mean tumor volume in treated groups, which was accompanied by an induction of necrosis within the tumor tissue. nih.gov Notably, these therapeutic effects were observed without overt signs of toxicity in the treated animals. nih.govacs.orgacs.org Further investigation into the mechanism revealed that the compound could downregulate the expression of the c-jun N-terminal kinase-1 (JNK1) gene and reduce the protein levels of its phosphorylated form, demonstrating target engagement in a living system. nih.gov
In the area of central nervous system disorders, a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives were synthesized and evaluated for anticonvulsant activity in several animal models. nih.gov These compounds were screened in mice for their ability to protect against seizures induced by maximal electroshock (MES) and the chemical convulsant bicuculline. nih.gov The most promising compounds from these initial screens were then subjected to more complex models, including kindled amygdaloid rats and photoepileptic Papio papio baboons, to confirm their anticonvulsant potential. nih.gov This tiered approach in different species and seizure models provides a comprehensive pharmacodynamic profile, highlighting the potential for these pyridazine derivatives to manage generalized tonic-clonic seizures. nih.govmdpi.com Neurotoxicity, a common concern for centrally acting agents, was concurrently evaluated using the rotorod test to establish a therapeutic window. nih.govnih.gov
Elucidation of Key Structural Features for Biological Potency and Selectivity
The biological activity of pyridazine derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key chemical features that govern their potency and selectivity. These studies systematically modify different parts of the molecule—such as the chloro substituent, the alkoxy group, and the substitution pattern on the pyridazine core—to decipher their specific contributions to the interaction with biological targets.
The presence and position of a chloro substituent on the pyridazine ring or its associated moieties can dramatically influence biological activity. The chlorine atom, owing to its electronegativity and size, can affect the molecule's electronic distribution, lipophilicity, and steric profile, thereby altering its binding affinity for a target protein. drugdesign.orgnih.govrsc.org
The impact of chlorination is highly context-dependent. In a series of 6-aryl-3-(hydroxypiperidino)pyridazine anticonvulsants, substituting the 6-phenyl ring with a chlorine atom at the 2-position led to a substantial increase in activity. nih.gov Disubstitution with chlorine atoms at both the 2- and 4-positions yielded some of the most potent compounds in the series, with efficacy comparable to or greater than the standard antiepileptic drug phenobarbital. nih.gov This suggests that the electron-withdrawing nature and steric bulk of the chloro groups in these specific positions create more favorable interactions within the receptor's binding pocket. nih.govnih.gov Similarly, in a series of pyridazinone derivatives evaluated as MAO-B inhibitors, a para-chloro substituent on a phenyl ring led to a more than 100-fold increase in inhibitory potency compared to the unsubstituted parent structure. mdpi.com
Conversely, in other chemical scaffolds, chloro substitution can be detrimental to activity. For example, in a series of anti-cryptosporidium compounds based on a triazolopyridazine core, the addition of a chloro group to the 3-position was not tolerated, resulting in a 50- to 100-fold loss of potency compared to the unsubstituted analog. nih.gov This highlights that the "magic chloro" effect is not universal; its influence—whether beneficial or detrimental—is dictated by the specific topology and chemical environment of the target's binding site. rsc.orgeurochlor.org
| Compound/Substitution | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) | Reference |
| 6-phenyl-...-pyridazine | 100.0 | nih.gov |
| 6-(2-chlorophenyl)-...-pyridazine | 31.0 | nih.gov |
| 6-(4-chlorophenyl)-...-pyridazine | 55.0 | nih.gov |
| 6-(2,4-dichlorophenyl)-...-pyridazine | 21.5 | nih.gov |
While direct studies on the 6-cyclopentyloxy group in pyridazine derivatives are not extensively detailed in the available literature, its role can be inferred from established principles of medicinal chemistry. The cyclopentyloxy moiety is a relatively bulky and lipophilic group that is expected to significantly influence the compound's interaction with biological targets.
One of its primary roles is likely to serve as a hydrophobic anchor. Many receptor and enzyme binding sites feature lipophilic pockets, and the cyclopentyl group is well-suited to occupy such a pocket, contributing to binding affinity through van der Waals and hydrophobic interactions. nih.govnih.gov For example, an X-ray co-crystal structure of a different pyridazine derivative revealed its binding within a lipophilic pocket of its viral target. nih.gov The cyclopentyloxy group would be expected to enhance such interactions.
The biological response of pyridazine-based compounds is highly sensitive to the substitution pattern on the core heterocyclic ring. The nature and position of various functional groups at the C3, C5, and C6 positions are critical determinants of both potency and the type of biological activity observed. rjptonline.orgscholarsresearchlibrary.com
SAR studies on anticonvulsant 6-aryl-3-amino-pyridazines revealed that both the 6-aryl group and the 3-amino side chain were essential for activity. Specifically, a 4-hydroxypiperidine (B117109) moiety at the 3-position was found to be crucial, while only compounds with a phenyl ring at the 6-position exhibited significant anticonvulsant effects. nih.gov In another study on acetylcholinesterase inhibitors, structural modifications showed that introducing a lipophilic group at the C-5 position of the pyridazine ring was favorable for activity and selectivity. nih.gov
The substitution at the 3- and 6-positions has been a major focus for developing anticancer agents. nih.govresearchgate.net Studies on 3,6-disubstituted pyridazines have shown that the nature of the groups at these positions dictates antiproliferative activity. For example, in one series, a derivative bearing two morpholine (B109124) moieties (one at C3 and one at C6) exhibited the best CDK2 inhibitory activity. nih.gov In contrast, research on anti-cryptosporidium triazolopyridazines showed that the core was remarkably intolerant to simple substitutions, such as methyl or chloro groups, at the 3-, 7-, or 8-positions, leading to a dramatic loss of potency. nih.gov However, larger substituents like phenyl and benzyl (B1604629) at the 3-position were able to retain potency, indicating the presence of a larger binding pocket that can accommodate these groups. nih.gov
| Compound/Substitution on Triazolopyridazine Ring | Anti-Cryptosporidium Potency (EC₅₀, µM) | Reference |
| Unsubstituted (H at C3) | 0.17 | nih.gov |
| 3-CH₃ | >10 | nih.gov |
| 3-Cl | >10 | nih.gov |
| 3-CF₃ | >10 | nih.gov |
| 3-Phenyl | 1.8 | nih.gov |
| 3-Benzyl | 1.3 | nih.gov |
These findings collectively demonstrate that a deep understanding of the substitution patterns is essential for the rational design of pyridazine derivatives with desired biological activities. The interplay between electronic, steric, and hydrophobic properties of the substituents at different positions on the pyridazine ring allows for the fine-tuning of their interaction with specific biological targets.
Mechanistic Investigations of 3 Chloro 6 Cyclopentyloxy Pyridazine at the Molecular Level
Biochemical Pathways Modulated by Pyridazine (B1198779) Derivatives
The pyridazine core is a versatile heterocycle found in various pharmacologically active agents. nih.gov Its derivatives have been shown to modulate numerous biochemical pathways by targeting key proteins involved in disease progression. The inherent physicochemical properties of the pyridazine nucleus, such as its weak basicity and dual hydrogen-bond acceptor capacity, are crucial for its role in molecular recognition and drug-target interactions. nih.gov
The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring can influence the properties of substituents, which allows for fine-tuning of the molecule's activity. blumberginstitute.org This has led to the development of pyridazine-containing compounds with diverse therapeutic applications, including roles as enzyme inhibitors and receptor antagonists. nih.govnih.gov For instance, derivatives of the pyridazine scaffold have been investigated for their potential to inhibit Thromboxane A2 (TXA2) synthetase, an enzyme involved in platelet aggregation, and as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target of interest in cancer therapy. nih.govresearchgate.net
Table 1: Key Physicochemical Properties of the Pyridazine Heterocycle
| Property | Description | Implication in Biological Activity |
| Dipole Moment | High dipole moment due to adjacent nitrogen atoms. | Influences π-π stacking interactions with aromatic residues in protein binding pockets. nih.gov |
| Hydrogen Bonding | Two ring nitrogen atoms act as robust H-bond acceptors. | Enables strong and sometimes dual H-bonding interactions with target proteins, contributing to binding affinity. nih.gov |
| Basicity (pKa) | Exhibits weak basicity compared to other diazines. | Reduces the likelihood of off-target effects related to high basicity and can improve pharmacokinetic properties. nih.gov |
| Substituent Modulation | Electron-withdrawing nature influences attached functional groups. | Allows for chemical modification to optimize potency, selectivity, and drug-like properties. blumberginstitute.org |
Molecular Target Identification and Validation
Specific molecular targets for 3-Chloro-6-(cyclopentyloxy)pyridazine have not been identified in published research. The process of target identification for a novel compound typically involves a combination of computational and experimental approaches. Methods such as affinity chromatography, activity-based protein profiling, and genetic screens are employed to isolate and identify the protein(s) with which the compound interacts to elicit a biological response. Following identification, target validation confirms that modulating the identified protein is responsible for the compound's activity.
Binding Mode Analysis through Co-crystallography or Advanced Biophysical Techniques
There are no public records of co-crystallography or advanced biophysical studies to determine the binding mode of this compound to a protein target. Such analyses are critical for understanding how a ligand interacts with its target at an atomic level, revealing key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is fundamental for structure-based drug design.
A crystallographic study was conducted on a structurally related but distinct compound, 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine . nih.govresearchgate.net This analysis revealed the solid-state conformation and crystal packing of the molecule, which forms polymeric chains via N—H⋯N hydrogen bonds. nih.gov However, this study does not describe the binding of the compound to a biological macromolecule and cannot be extrapolated to define a protein-binding mode for this compound.
Kinetic Studies of Enzyme-Inhibitor Interactions
No enzyme inhibition or kinetic studies involving this compound are available in the scientific literature. Kinetic analyses are essential for quantifying the potency of an inhibitor, typically reported as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). These studies also help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides further insight into the inhibitor's interaction with the enzyme.
Cellular Fate and Intracellular Localization Studies (e.g., Fluorescence Probes)
Research detailing the cellular uptake, distribution, and intracellular localization of this compound has not been published. To perform such studies, a fluorescent probe would typically be synthesized by chemically attaching a fluorophore to the compound of interest. This labeled molecule would then be introduced to cells, and its localization within various organelles could be visualized using fluorescence microscopy, providing insights into its potential sites of action or metabolism.
Investigation of Ligand-Protein Interaction Thermodynamics
The thermodynamic profile of the interaction between this compound and any potential protein targets has not been characterized. The energetics of binding are investigated using techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event. psu.eduresearchgate.net A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.net This thermodynamic signature provides a complete picture of the forces driving the binding event, which is invaluable for understanding molecular recognition. researchgate.netwhiterose.ac.uk
Computational and Theoretical Chemistry of 3 Chloro 6 Cyclopentyloxy Pyridazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict a wide range of molecular attributes.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. iiste.org It is frequently employed to calculate molecular geometries, vibrational frequencies, and electronic properties. gsconlinepress.com For 3-Chloro-6-(cyclopentyloxy)pyridazine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed picture of its molecular characteristics. nih.gov
A computational study on the closely related analogue, 3-chloro-6-methoxypyridazine (B157567), revealed that the pyridazine (B1198779) ring is essentially planar. nih.gov It is expected that this compound would exhibit a similar planar pyridazine core. The geometry of the cyclopentyloxy group, with its inherent flexibility, would adopt a low-energy conformation, such as an envelope or twist form, extending from the pyridazine ring.
DFT calculations also allow for the determination of various electronic properties. The molecular electrostatic potential (MEP) map, for instance, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. nih.gov For this compound, the nitrogen atoms of the pyridazine ring would be regions of negative potential (electron-rich), making them likely sites for hydrogen bonding, while the hydrogen atoms would be areas of positive potential.
Table 1: Illustrative Calculated Molecular Properties of a 3-Chloro-6-alkoxypyridazine Analogue Data based on calculations for 3-chloro-6-methoxypyridazine, a structural analogue.
| Property | Calculated Value |
| Total Energy (Hartree) | -843.5 |
| Dipole Moment (Debye) | 3.8 |
| Point Group | C1 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other species.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. gsconlinepress.com
In a study of 3-chloro-6-methoxypyridazine, FMO analysis showed that both the HOMO and LUMO were primarily distributed over the pyridazine ring. nih.gov For this compound, a similar distribution is anticipated. The electron-donating cyclopentyloxy group would likely increase the energy of the HOMO, while the electron-withdrawing chlorine atom and pyridazine ring would lower the energy of the LUMO. This modulation of the frontier orbitals is key to the molecule's reactivity profile.
Table 2: Illustrative Frontier Molecular Orbital Energies of a 3-Chloro-6-alkoxypyridazine Analogue Data based on calculations for 3-chloro-6-methoxypyridazine, a structural analogue.
| Orbital | Energy (eV) |
| HOMO | -7.1 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.6 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. wjarr.com These methods are central to structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. wjarr.com For this compound, docking studies would be used to explore its potential as an inhibitor for various protein targets. The pyridazine ring's unique physicochemical properties, including its high dipole moment and capacity for hydrogen bonding, are significant in drug-target interactions. nih.gov
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules. The cyclopentyloxy substituent in this compound introduces significant conformational flexibility. The five-membered cyclopentyl ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms.
Furthermore, rotation is possible around the C-O single bond connecting the cyclopentyloxy group to the pyridazine ring. Computational studies, often employing DFT, can be used to calculate the energy of different conformers and identify the most stable, low-energy structures. beilstein-journals.org Understanding the preferred conformation is essential, as the three-dimensional shape of the molecule dictates how it can fit into a protein's binding site. Studies on other N-alkoxy compounds have shown that such substituents significantly influence the preferred conformation of the molecule. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
To develop a QSAR model for analogues of this compound, a set of similar compounds with known biological activities would be required. For each compound, a series of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. nih.gov
Table 3: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |
| Steric | Molecular Volume, Surface Area, Molar Refractivity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |
| Topological | Connectivity Indices, Shape Indices |
Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net Such a model can then be used to predict the activity of new, untested compounds. For this compound, descriptors like the energy of the LUMO, dipole moment, and solvent-accessible surface area could be key parameters in describing its potential biological effects. nih.gov
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of novel compounds. jocpr.com For pyridazine derivatives, QSAR studies have been successfully employed to build models that correlate structural features with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgscholarsresearchlibrary.com
While a specific QSAR model for this compound has not been reported, the general methodology would involve compiling a dataset of structurally related pyridazine compounds with known biological activities. From this data, a predictive model can be generated. Such models are crucial in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing synthetic efforts. jocpr.com The predictive power of these models is heavily reliant on the quality and diversity of the input data.
The biological activities of pyridazine derivatives that have been modeled using computational approaches are diverse, reflecting the versatility of this heterocyclic core in medicinal chemistry. researchgate.netresearchgate.netresearchgate.net
Table 1: Examples of Biological Activities of Pyridazine Derivatives Investigated with Predictive Models
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Immunology |
| Antimicrobial | Infectious Diseases |
| Antihypertensive | Cardiology |
| Anticonvulsant | Neurology |
Identification of Physicochemical Descriptors Influencing Activity
The biological activity of a molecule is intimately linked to its physicochemical properties. For pyridazine derivatives, several key descriptors have been identified as being influential. researchgate.net These descriptors govern the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Computational tools are routinely used to calculate these descriptors for large sets of molecules, allowing for the identification of correlations with biological activity. gsconlinepress.comgsconlinepress.com For a molecule like this compound, important descriptors would likely include its lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond acceptors. Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical in determining reactivity and intermolecular interactions. gsconlinepress.com
Table 2: Key Physicochemical Descriptors and Their General Influence on the Biological Activity of Pyridazine Derivatives
| Descriptor | General Influence on Biological Activity |
| Lipophilicity (LogP) | Affects membrane permeability and solubility. Optimal LogP values are crucial for good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Molecular Weight (MW) | Influences diffusion and overall size, with lower molecular weights generally favored for better absorption. |
| Hydrogen Bond Acceptors/Donors | Key determinants of binding affinity to biological targets through the formation of hydrogen bonds. |
| HOMO/LUMO Energies | Relate to the molecule's electron-donating and accepting capabilities, which are important for chemical reactivity and the formation of charge-transfer complexes. |
Reaction Mechanism Studies Using Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. iau.irproquest.com These studies can provide detailed insights into reaction pathways, the structures of transition states, and the energetics of different routes, which is invaluable for optimizing synthetic procedures. mdpi.com
Transition State Analysis for Synthetic Pathways
The synthesis of the pyridazine ring can be achieved through various routes, including cycloaddition reactions. organic-chemistry.orgresearchgate.net Computational analysis of these synthetic pathways allows for the characterization of transition states, which are the energy maxima along the reaction coordinate. By calculating the energy of these transition states, the feasibility and kinetics of a proposed reaction can be predicted.
For instance, the formation of a pyridazine ring via an inverse electron-demand Diels-Alder reaction can be modeled to understand the regioselectivity and to identify the most favorable reaction conditions. rsc.org While a specific transition state analysis for the synthesis of this compound is not available, such studies on related pyridazine syntheses provide a framework for understanding the formation of this heterocyclic system. uminho.pt DFT calculations can elucidate the electronic and steric factors that govern the reaction, guiding the development of more efficient synthetic strategies. rsc.org
Isomerization and Tautomerism Investigations
Tautomerism, the interconversion of structural isomers, is a crucial consideration in heterocyclic chemistry, as different tautomers can exhibit distinct biological activities and physicochemical properties. beilstein-journals.orgnih.gov In the context of pyridazine derivatives, tautomerism is most relevant for compounds bearing hydroxyl, amino, or thiol substituents, which can exist in equilibrium with their corresponding pyridazinone, imino, or thione forms. researchgate.net
For this compound, prototropic tautomerism is not expected due to the absence of a mobile proton. However, computational studies on related pyridazinones have shown that the keto form is generally more stable than the enol tautomer. researchgate.net These investigations typically involve calculating the relative energies of the different tautomeric forms in various solvent environments to predict the position of the tautomeric equilibrium. Such studies are vital for understanding the behavior of pyridazine derivatives in biological systems.
Applications in Advanced Chemical Research and Materials Science
3-Chloro-6-(cyclopentyloxy)pyridazine as a Versatile Synthetic Building Block
The utility of this compound in organic synthesis stems from the distinct reactivity of its components. The pyridazine (B1198779) ring provides a stable aromatic core, the chlorine atom at the 3-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, and the cyclopentyloxy group at the 6-position offers a way to modulate the steric and electronic properties of the molecule. This combination makes it a highly adaptable building block for creating more elaborate chemical structures. researchgate.netmdpi.com
The reactive nature of the C-Cl bond in 3-chloro-pyridazine derivatives is fundamental to their role as precursors for more complex heterocyclic systems. nih.govresearchgate.net This position is susceptible to displacement by a wide array of nucleophiles, including amines, thiols, and alcohols, enabling the introduction of diverse functional groups and the extension of the molecular framework.
For instance, the reaction of 3-chloro-6-hydrazinylpyridazine with various aldehydes and ketones serves as a model for how the 3-chloro-pyridazine scaffold can be elaborated. These reactions lead to the formation of complex hydrazone derivatives or can be used to construct fused ring systems like pyrazolyl-pyridazines. nih.govresearchgate.netnih.gov Similarly, this compound can be reacted with binucleophilic reagents to construct bicyclic and polycyclic heterocyclic architectures, such as pyrido[3,4-c]pyridazines, which are of interest in medicinal chemistry. mdpi.com The SNAr reaction is a key step in these transformations, allowing for the creation of C-N, C-O, and C-S bonds at the 3-position of the pyridazine ring.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 3-Chloro-pyridazine Scaffolds
| Starting Material | Nucleophile | Product Class | Reference |
| 3-Chloro-6-hydrazinylpyridazine | Cyclopentanone (B42830) | Hydrazone Derivative | nih.gov |
| 3-Chloro-6-hydrazinylpyridazine | Malondialdehyde bis(diethylacetal) | Pyrazolyl-pyridazine | nih.gov |
| 3-Chloro-6-phenylpyridazine | Various Amines | 3-Amino-6-phenylpyridazine | nih.gov |
| 3-Chloro-6-substituted pyridazine | Piperazine | 3-(Piperazin-1-yl)pyridazine | pharmaffiliates.com |
The concept of a molecular scaffold is central to combinatorial chemistry, where a core structure is systematically decorated with a variety of substituents to generate a large library of related compounds. The pyridazine ring is an effective scaffold for this purpose. nih.gov this compound is particularly well-suited for this role.
The synthetic handle provided by the chlorine atom allows for the parallel synthesis of numerous derivatives. By reacting the parent compound with a diverse set of building blocks (e.g., a collection of primary and secondary amines), a library of 3-substituted-6-(cyclopentyloxy)pyridazines can be rapidly assembled. The cyclopentyloxy group provides a constant bulky, lipophilic feature, while the substituent introduced at the 3-position can be varied to explore a wide chemical space. This approach is invaluable in fields like drug discovery for identifying molecules with specific biological activities. nih.gov
Development of Pyridazine-Based Ligands for Catalysis
The two adjacent nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property has led to the extensive use of pyridazine derivatives as ligands in coordination chemistry and catalysis. researchgate.netresearchgate.net By modifying the substituents on the pyridazine ring, the electronic properties (σ-donating ability) and steric environment of the resulting metal complexes can be precisely tuned, influencing their catalytic activity and selectivity. acs.org
Pyridazine-based ligands can coordinate to metal centers in various modes. They can act as monodentate ligands, binding through one of the nitrogen atoms, or as bridging ligands, linking two or more metal centers to form dinuclear, polynuclear, or coordination polymer structures. researchgate.net The introduction of additional donor groups at positions 3 and 6 allows for the creation of bidentate or tridentate chelating ligands, which form highly stable complexes with transition metals. researchgate.netacs.org
For example, ligands derived from 3,6-disubstituted pyridazines have been shown to form stable complexes with first-row transition metals like copper(II), nickel(II), and cobalt(II). researchgate.netacs.org X-ray diffraction studies of these complexes have revealed detailed information about their geometry, often showing six-coordinate metal centers. researchgate.net The nature of the substituents can significantly influence the stoichiometry and structure of the resulting complex, demonstrating the tunability of these ligand systems. researchgate.net Ligands synthesized from this compound would be expected to exhibit similar coordination behavior, with the cyclopentyloxy group providing steric influence on the resulting metal complex.
The metal complexes formed with pyridazine-based ligands have shown promise in various catalytic transformations. researchgate.net These can be employed in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , pyridazine-ligated metal complexes are soluble in the reaction medium.
Oxidation Reactions : Rhenium(V) oxo complexes bearing tridentate pyridazine phenolate (B1203915) ligands have been shown to catalyze the oxidation of cyclooctene (B146475) to its corresponding epoxide using tert-butyl hydroperoxide as the oxidant. researchgate.net Furthermore, a dinuclear Ruthenium(II) N-heterocyclic carbene complex featuring a bridging pyridazine ligand exhibits excellent catalytic activity for the oxidation of alkenes to diketones. acs.org
Hydrogenation : Pyrazine-based pincer ligands, which are structurally related to pyridazines, have been used with iridium catalysts for the hydrogenation of CO2. acs.org
In heterogeneous catalysis , the ligand-metal complex is immobilized on a solid support, which facilitates catalyst separation and recycling.
Water Oxidation : An iridium complex attached to a dipyridyl-pyridazine N-chelating site on the surface of mesoporous silica (B1680970) (SBA-15) acts as an efficient and reusable heterogeneous catalyst for water oxidation. acs.org This demonstrates the potential for creating robust materials for artificial photosynthesis systems based on pyridazine scaffolds. acs.org
Table 2: Examples of Catalytic Applications of Pyridazine and Related Diazine Ligands
| Catalyst Type | Metal Center | Ligand Type | Reaction | Application Area | Reference |
| Homogeneous | Rhenium(V) | Tridentate Pyridazine Phenolate | Alkene Epoxidation | Organic Synthesis | researchgate.net |
| Homogeneous | Ruthenium(II) | Bridging Pyridazine-NHC | Alkene Oxidation | Organic Synthesis | acs.org |
| Homogeneous | Iridium | Pyrazine-based Pincer | CO₂ Hydrogenation | Green Chemistry | acs.org |
| Heterogeneous | Iridium | Dipyridyl-pyridazine on Silica | Water Oxidation | Artificial Photosynthesis | acs.org |
Exploration in Advanced Materials Science
The structural features of pyridazine derivatives, such as their rigidity, defined geometry, and ability to coordinate with metals, make them attractive building blocks for the construction of advanced functional materials. researchgate.netorganic-chemistry.org
The ability of pyridazine ligands to bridge metal centers is a key principle in the design of coordination polymers (CPs) and metal-organic frameworks (MOFs) . By selecting appropriate metal ions and pyridazine-based linkers, it is possible to construct materials with one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. researchgate.netmdpi.comnih.gov These materials can have porous structures with applications in gas storage, separation, and heterogeneous catalysis. acs.org For example, 1,4-(Pyridazin-4-yl)benzene has been used with copper(I) and silver(I) to create coordination frameworks based on dinuclear metal-pyridazine building blocks. researchgate.net
Furthermore, pyridazine derivatives have been incorporated into organic molecules designed for optoelectronic applications. Compounds containing a pyridazine acceptor core linked to donor moieties have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), a property useful in the development of organic light-emitting diodes (OLEDs). nih.gov The high dipole moment of the pyridazine ring can be advantageous in creating materials with specific electronic properties. nih.gov
Opto-electronic Applications (e.g., Fluorescent Properties)
There is currently no available scientific literature that characterizes the opto-electronic or fluorescent properties of this compound. The investigation of novel organic molecules for such applications is a burgeoning field; however, this particular compound has not been identified as a subject of study in published research.
Potential in Organic Electronics and Semiconductors
Similarly, the potential of this compound in the field of organic electronics and as a semiconductor material has not been documented in accessible scientific reports or patents. The development of organic semiconductors often involves extensive screening of compound libraries, and it is possible this molecule has not yet been investigated for these properties.
Investigative Roles in Agrochemical Research
The pyridazine core is a well-established pharmacophore in agrochemical research, with numerous derivatives patented and commercialized as herbicides and fungicides. However, a targeted search for this compound did not yield specific studies or patents linking it to these applications.
Herbicidal and Fungicidal Lead Compound Development
No patents or research articles were found that describe the evaluation of this compound for herbicidal or fungicidal activity. While related chlorinated pyridazine structures are known to exhibit such bioactivities, the influence of the cyclopentyloxy substituent on this specific molecule has not been reported.
Plant Growth Regulation Studies
There is no information available in the public domain regarding studies of this compound for its effects on plant growth regulation.
Future Research Directions and Emerging Opportunities
Design of Novel Pyridazine (B1198779) Derivatives with Enhanced Specificity
The pyridazine nucleus is a versatile platform that can be readily functionalized to create extensive libraries of new chemical entities. scirp.orgrjptonline.org A primary future direction for 3-Chloro-6-(cyclopentyloxy)pyridazine involves using it as a starting material to design novel derivatives with high specificity for various biological targets. Techniques like scaffold hopping—replacing a core molecular structure with a different one while retaining similar biological activity—and bioisosteric replacement can be employed. acs.orgnih.gov For instance, research has shown that expanding a pyrazole (B372694) ring into a pyridazine ring can yield potent inhibitors of c-Jun N-terminal kinase-1 (JNK1), a target in cancer therapy. acs.orgnih.gov
Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govnih.gov By systematically modifying the cyclopentyl group or substituting the chloro moiety of this compound, researchers can probe interactions with target proteins and optimize for potency and selectivity. figshare.com Such studies have been instrumental in developing pyridazine-based compounds for a range of diseases, including cancer, hypertension, and inflammation. acs.orgnih.govnih.gov For example, novel pyrimido-pyridazine derivatives have been designed and synthesized as potential anticancer agents, showing significant activity against breast cancer cell lines. tandfonline.comnih.gov
Table 1: Examples of Bioactive Pyridazine Scaffolds
| Compound Class | Therapeutic Target/Application | Key Design Strategy | Reference(s) |
| 3,6-disubstituted pyridazines | JNK1 Inhibition (Anticancer) | Scaffold hopping and hybridization | acs.org, nih.gov |
| Pyrimido-pyridazine derivatives | Tyrosine-protein kinase inhibition (Anticancer) | Ullmann N-arylation | tandfonline.com, nih.gov |
| Pyridazin-3-one derivatives | Vasodilation (Antihypertensive) | Side-chain modification | nih.gov |
| Pyridazine analogs | Acetylcholinesterase Inhibition (Anti-Alzheimer) | SAR and computational screening | nih.gov, researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Exploration of Polypharmacology and Multi-Targeting Approaches
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Polypharmacology, the concept of designing single drugs that interact with multiple targets, is a promising strategy to address this complexity. The pyridazine scaffold is an ideal starting point for developing multi-target agents due to its wide range of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. rjptonline.orgnih.govnih.gov
Future research could focus on modifying this compound to create derivatives that simultaneously inhibit several key targets. For instance, in cancer therapy, a single pyridazine-based compound could be designed to inhibit multiple protein kinases that are crucial for tumor growth and proliferation. nih.govthieme-connect.com The inherent versatility of the pyridazine ring allows for the incorporation of different pharmacophoric groups to achieve the desired multi-target profile. acs.orgnih.gov This approach could lead to more effective therapies with potentially lower risks of drug resistance.
Development of Pyridazine-Based Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems. The unique photophysical and chemical properties of the pyridazine ring make it an attractive core for developing such probes. Pyridazine derivatives have been successfully designed as fluorescent probes for detecting volatile acids and for imaging polarity changes in biological environments, such as in lung cancer tissues. elsevierpure.combohrium.comrsc.orgrsc.org
A particularly exciting area is the use of pyridazines in bioorthogonal chemistry. wikipedia.org The tetrazine ligation, an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne, produces a fluorescent pyridazine product. nih.govnih.gov This reaction is extremely fast and specific, allowing for the labeling and visualization of biomolecules in living cells with an excellent signal-to-noise ratio. wikipedia.orgnih.gov Derivatives of this compound could be developed as components in such bioorthogonal systems, enabling real-time imaging of cellular processes without interfering with native biochemistry. researchgate.netacs.org
Table 2: Pyridazine Applications in Biological Probes
| Application | Probe Type | Mechanism | Reference(s) |
| Volatile Acid Detection | Fluorescent Probe | Protonation-induced intramolecular charge transfer (ICT) | elsevierpure.com, bohrium.com |
| Cancer Tissue Imaging | Polarity-Sensitive Fluorescent Probe | Targets mitochondria and lipid droplets, responds to environmental polarity | rsc.org, rsc.org |
| Biomolecule Labeling | Bioorthogonal Reaction Component | Bicyclononyne-tetrazine ligation forms a fluorescent pyridazine product | nih.gov |
| General Sensing | Smart Luminescent Material | Acid-induced "turn-on" multicolor fluorescence | nih.gov |
Advances in Sustainable Synthesis and Biocatalysis for Pyridazine Derivatives
The advancement of green chemistry principles is crucial for modern drug discovery. Future work on this compound and its derivatives will benefit from the development of more sustainable and efficient synthetic methods. Recent progress in this area includes metal-free synthesis protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers a cost-effective and environmentally friendly alternative to traditional metal-catalyzed methods. organic-chemistry.org Other innovative approaches include copper-catalyzed aerobic cyclizations and one-pot multi-step reactions that reduce waste and improve efficiency. nih.govorganic-chemistry.orgmdpi.com
Furthermore, biocatalysis presents a powerful green approach for synthesizing nitrogen-containing heterocycles like pyridazines. nih.govresearchgate.net Enzymes can catalyze reactions under mild conditions, often with high stereo- and regioselectivity, which is difficult to achieve with conventional chemistry. researchgate.netkcl.ac.uk Lipases, for example, have been used to catalyze Mannich-type reactions to form new C-N bonds in heterocyclic compounds. nih.gov Applying or engineering biocatalysts for the synthesis of pyridazine derivatives could provide more sustainable and efficient routes to novel compounds based on the this compound scaffold. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 3-Chloro-6-(cyclopentyloxy)pyridazine, and how can reaction parameters be optimized for yield and purity?
- Methodology : A common approach involves nucleophilic substitution at the 6-position of 3,6-dichloropyridazine using cyclopentanol under reflux conditions. Optimization includes varying bases (e.g., K₂CO₃ or NaH) and solvents (e.g., DMF or THF) to enhance reactivity. Ethanol or aqueous ethanol is typically used for recrystallization to improve purity . Monitoring via TLC and adjusting reaction time (3–6 hours) are critical to minimize side products like di-substituted derivatives .
Q. Which analytical techniques are prioritized for characterizing this compound, and what diagnostic features confirm its structure?
- Methodology :
- NMR : ¹H NMR reveals cyclopentyl protons as multiplet peaks (δ 1.5–2.2 ppm) and pyridazine aromatic protons as doublets (δ 8.2–8.5 ppm). ¹³C NMR confirms the cyclopentyloxy group (C-O at ~75 ppm) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., 225.07 g/mol for C₁₀H₆Cl₂N₂) .
- Elemental Analysis : Used to validate stoichiometry, with deviations >0.3% indicating impurities .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselective functionalization of this compound?
- Methodology : Regioselectivity in further substitutions (e.g., at the 3-chloro position) is controlled by the electron-withdrawing cyclopentyloxy group. Metalation with hindered bases like LTMP (lithium tetramethylpiperidide) in THF at −78°C directs functionalization to the 4-position of the pyridazine ring. Computational modeling (DFT) assists in predicting reactive sites by analyzing charge distribution .
Q. What crystallographic challenges arise in resolving structural disorder for this compound derivatives, and how are hydrogen bonding networks analyzed?
- Methodology :
- Crystallography : SHELXL-2018 is used for refinement, with twin modeling (e.g., BASF parameter) to address rotational disorder in cyclopentyl groups. Hydrogen bonding (N–H···N, C–H···Cl) is mapped using Mercury software, with graph-set analysis (e.g., C(6) chains) to classify packing motifs .
- Validation : PLATON’s ADDSYM checks for missed symmetry, and Rint values <0.05 ensure data quality .
Q. How do solvent polarity and temperature affect the stability of this compound in biological assays?
- Methodology : Stability is assessed via HPLC under simulated physiological conditions (PBS buffer, pH 7.4, 37°C). Degradation products (e.g., hydrolysis to 6-hydroxypyridazine) are quantified using calibration curves. LogP values (calculated via ChemAxon) predict solubility trends, with DMSO/water mixtures (>10% DMSO) preferred for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
